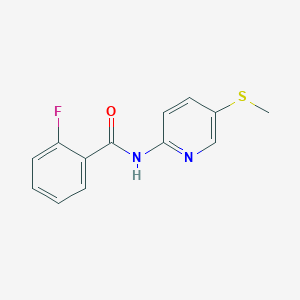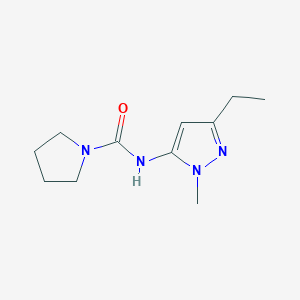
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide, also known as ML267, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mechanism of Action
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide works by selectively inhibiting the enzyme NOX4, which is responsible for the production of ROS in the body. By inhibiting this enzyme, this compound can reduce the level of ROS and prevent oxidative stress, which is known to play a role in various diseases. This compound has been found to be selective for NOX4, and does not inhibit other enzymes that produce ROS.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively reduce the level of ROS in cells and tissues. This has been associated with a reduction in inflammation and oxidative stress, which can lead to the prevention of various diseases. This compound has also been found to have anti-cancer properties, as it can induce apoptosis (cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide has several advantages for lab experiments, including its high purity and stability. It is also easy to synthesize in large quantities, which makes it suitable for high-throughput screening assays. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide has shown promising results in various studies related to its potential applications in drug discovery and development. Future research can focus on the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies can be conducted to explore the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and cardiovascular diseases. The development of analogs of this compound can also be explored to improve its potency and selectivity. Finally, the safety and toxicity of this compound can be further investigated to ensure its suitability for clinical use.
Synthesis Methods
The synthesis of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide involves the reaction of 2-fluorobenzoic acid with 2-mercaptopyridine in the presence of thionyl chloride and triethylamine. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis method has been optimized to ensure high yields and purity of the final product.
Scientific Research Applications
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit selective inhibition of the enzyme NADPH oxidase 4 (NOX4), which is involved in the production of reactive oxygen species (ROS) in the body. ROS are known to play a role in various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of these diseases.
properties
IUPAC Name |
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c1-18-9-6-7-12(15-8-9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKWYDJCWQZBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)


![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)

![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)

![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)